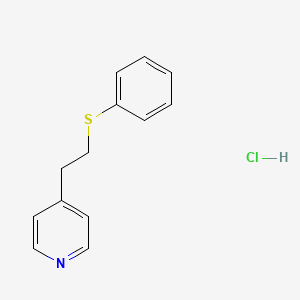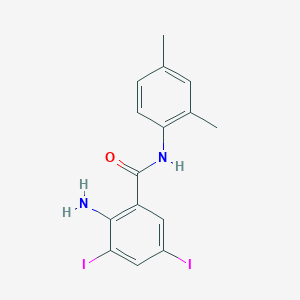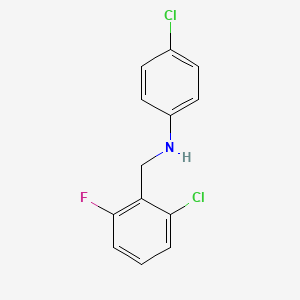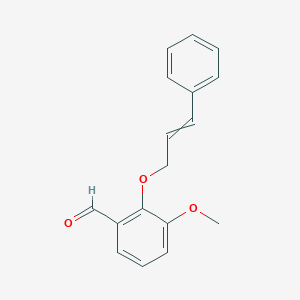
Pyridine, 4-(2-(phenylthio)ethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 4-(2-(phenylthio)ethyl)-, hydrochloride is a chemical compound that belongs to the class of pyridine derivatives Pyridine itself is a six-membered aromatic heterocycle containing one nitrogen atom The compound features a phenylthioethyl group attached to the fourth position of the pyridine ring, and it is in the form of its hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-(2-(phenylthio)ethyl)-, hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 4-bromopyridine with 2-(phenylthio)ethylamine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 4-(2-(phenylthio)ethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenylthioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylthioethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pyridine, 4-(2-(phenylthio)ethyl)-, hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Pyridine, 4-(2-(phenylthio)ethyl)-, hydrochloride involves its interaction with specific molecular targets. The phenylthioethyl group can interact with hydrophobic pockets in proteins, while the pyridine ring can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: A basic aromatic heterocycle with a nitrogen atom.
Piperidine: A saturated six-membered ring with one nitrogen atom.
Phenylthioethylamine: An amine with a phenylthioethyl group.
Uniqueness
Pyridine, 4-(2-(phenylthio)ethyl)-, hydrochloride is unique due to the presence of both a pyridine ring and a phenylthioethyl group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propiedades
Número CAS |
21070-68-8 |
|---|---|
Fórmula molecular |
C13H14ClNS |
Peso molecular |
251.78 g/mol |
Nombre IUPAC |
4-(2-phenylsulfanylethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C13H13NS.ClH/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12;/h1-7,9-10H,8,11H2;1H |
Clave InChI |
WKFNXURMDAVCKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCCC2=CC=NC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-methyl-2-({[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B12485625.png)
![4-[(Naphthalen-1-ylmethyl)amino]phenol](/img/structure/B12485630.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12485636.png)
![N-{[N'-(propan-2-ylidene)hydrazinecarbonyl]methyl}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B12485648.png)
![3-Methyl-6-(morpholin-4-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12485654.png)
![4-(2-methylpropoxy)-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12485659.png)

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12485671.png)


![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,6-dimethylpiperidin-1-yl)ethanone](/img/structure/B12485681.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12485682.png)
![N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine](/img/structure/B12485699.png)
